2-(4-Bromophenoxy)pyridine
Overview
Description
“2-(4-Bromophenoxy)pyridine” is a chemical compound with the CAS Number: 4783-82-8 . It has a molecular weight of 250.09 and its IUPAC name is this compound . It is typically stored at room temperature and has a physical form of powder .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported. For instance, a compound named (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol was synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C11H8BrNO/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 250.09 and its IUPAC name is this compound .Scientific Research Applications
Synthesis of Complex Molecules and Materials
"2-(4-Bromophenoxy)pyridine" is a key intermediate in the synthesis of complex molecules and materials. For instance, it has been used in the synthesis of bis{β-[p-(6-hydroxylhexyloxy)phenyl]ethynyl}pyridine through Williamson, hydrolysis, and Sonogashira reactions. This compound has potential applications in organic electronics and photonics due to its structural properties (Hou Hao-qing, 2010). Furthermore, the crystal structure of related bromophenols has been analyzed to understand the molecular interactions that could influence the design of new materials with specific optical or electronic properties (K. Ouari, 2015).
Drug Discovery and Biological Studies
Although information related to drug use, dosage, and side effects is excluded as per the requirements, it's worth noting that derivatives of "this compound" have been explored for their potential as building blocks in drug discovery. The regioselective bromination of thieno[2,3-b]pyridine, yielding 4-bromothieno[2,3-b]pyridine, demonstrates the compound's utility in synthesizing molecules with possible therapeutic applications (S. Lucas et al., 2015).
Environmental Studies
"this compound" and its derivatives have been studied for their environmental fate, particularly in the context of water treatment and disinfection byproducts. The transformation of bromophenols during chlorination processes has been explored to understand how these compounds react in aquatic environments, which is crucial for assessing the safety and effectiveness of water treatment methods (Wenrui Xiang et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-(4-bromophenoxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKJQGKEVMZAJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631258 | |
Record name | 2-(4-Bromophenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4783-82-8 | |
Record name | 2-(4-Bromophenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-bromophenoxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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